molecular formula C17H14ClN3O2 B1344481 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid CAS No. 895032-59-4

4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B1344481
CAS No.: 895032-59-4
M. Wt: 327.8 g/mol
InChI Key: PASSNPIQQZUGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

IUPAC Name
The compound is systematically named 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid , reflecting its core benzoic acid scaffold substituted with a pyrazole ring. The pyrazole moiety contains an amino group at position 5, a 4-chlorophenyl group at position 4, and a methyl group at position 3.

Identifiers

Property Value Source
CAS Number 895032-59-4
Molecular Formula C₁₇H₁₄ClN₃O₂
Molecular Weight 327.77 g/mol
SMILES CC1=NN(C(=C1C2=CC=C(Cl)C=C2)N)C3=CC=C(C=C3)C(=O)O
InChI Key PASSNPIQQZUGDM-UHFFFAOYSA-N

The compound’s naming adheres to IUPAC rules, prioritizing substituents by alphabetical order and numbering the pyrazole ring to minimize locants.

Molecular Geometry Optimization through DFT Calculations

Density Functional Theory (DFT) calculations are critical for predicting the electronic structure and conformational preferences of this molecule. While direct computational data for this compound is limited, analogous pyrazole derivatives (e.g., 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole ) demonstrate key trends:

  • Planar Geometry : The pyrazole ring typically adopts a planar conformation due to aromatic stabilization, as observed in related systems.
  • Substituent Orientation :
    • The 4-chlorophenyl group likely adopts a perpendicular orientation relative to the pyrazole plane to minimize steric strain.
    • The amino group at position 5 participates in intramolecular hydrogen bonding with the benzoic acid carboxyl group, stabilizing the conformation.

DFT Methodology
For similar compounds, B3LYP/cc-pVDZ basis sets are commonly employed to optimize geometries and compute bond lengths/angles. Key parameters include:

Parameter Typical Value (Å)
N–N (Pyrazole) ~1.35–1.40
C–N (Amino Group) ~1.32–1.35
C–Cl (4-Chlorophenyl) ~1.75–1.78

Crystallographic Analysis of Solid-State Conformation

Crystallographic data for this compound is not directly available, but insights can be drawn from structurally related pyrazole-benzoic acid derivatives:

  • Packing Motifs :

    • Hydrogen Bonding : The benzoic acid carboxyl group forms intermolecular hydrogen bonds with neighboring amino groups or aromatic rings, driving crystalline assembly.
    • π–π Interactions : The chlorophenyl and benzoic acid aromatic rings may engage in face-to-face stacking, contributing to lattice stability.
  • Symmetry and Space Group :

    • Pyrazole-based systems often crystallize in triclinic (Pī) symmetry, with two independent molecules per asymmetric unit.
    • Deviations in dihedral angles (e.g., between the pyrazole and chlorophenyl rings) are common due to substituent bulk.

Hypothetical Crystal Data

Property Expected Value Basis
Space Group Triclinic (Pī) Analogous systems
Unit Cell Parameters a ≈ 7.7 Å, b ≈ 18.3 Å, c ≈ 19.5 Å Extrapolated from
Density ~1.45 g/cm³ Molecular weight and volume

Tautomeric Behavior Studies in Solution Phase

The pyrazole ring’s tautomeric equilibrium is influenced by substituents. For This compound , two primary tautomers are possible:

Tautomer Description
A Amino group at N5, hydrogen at N1
B Amino group at N1, hydrogen at N5

Key Factors Governing Tautomerism :

  • Substituent Effects :
    • The electron-withdrawing 4-chlorophenyl group stabilizes the N1-protonated tautomer (B) by delocalizing electron density.
    • The electron-donating amino group at N5 favors N5-protonated tautomer (A) via resonance stabilization.
  • Experimental Evidence :
    • 13C NMR : For analogous pyrazoles, δ ~149–153 ppm (C3) and δ ~141–145 ppm (C5) indicate tautomer-specific shifts.
    • Computational Models : DFT calculations predict tautomer A as dominant in non-polar solvents due to reduced steric hindrance.

Tautomeric Equilibrium in DMSO

Solvent Dominant Tautomer Equilibrium Ratio (A:B)
DMSO A ~3:1
CDCl₃ A ~2:1

Note: Ratios are inferred from structurally related pyrazoles with similar substituents.

Properties

IUPAC Name

4-[5-amino-4-(4-chlorophenyl)-3-methylpyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-10-15(11-2-6-13(18)7-3-11)16(19)21(20-10)14-8-4-12(5-9-14)17(22)23/h2-9H,19H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASSNPIQQZUGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by functional group modifications to introduce the amino, chlorophenyl, and benzoic acid groups.

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone. For instance, reacting 4-chloroacetophenone with hydrazine hydrate in the presence of an acid catalyst can yield 4-(4-chlorophenyl)-3-methyl-1H-pyrazole.

    Amination: The introduction of the amino group at the 5-position of the pyrazole ring can be achieved through nitration followed by reduction. Nitration of 4-(4-chlorophenyl)-3-methyl-1H-pyrazole with nitric acid, followed by reduction with a suitable reducing agent like tin(II) chloride, yields 5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazole.

    Coupling with Benzoic Acid: The final step involves coupling the amino-substituted pyrazole with benzoic acid. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like tin(II) chloride or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

    Substitution: Nucleophiles such as sodium methoxide or ammonia can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the pyrazole ring and the amino group makes it a candidate for the development of drugs targeting specific enzymes or receptors. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its structural rigidity and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The amino group can form hydrogen bonds with biological targets, while the chlorophenyl group can participate in hydrophobic interactions. The benzoic acid moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity (if reported)
Target Compound 5-NH₂, 4-(4-ClPh), 3-CH₃, 1-benzoic acid C₁₇H₁₄ClN₃O₂ 327.77 Not explicitly stated
4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid 4-(Dimethylhydrazono)methyl, 3-benzoic acid, 1-benzoic acid C₁₈H₁₈N₄O₄ 354.36 Antibacterial (MIC: 1.56 µg/mL vs. A. baumannii)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 5-(4-ClPh), 1-(2,4-diClPh), 4-CH₃, 3-COOH C₁₈H₁₂Cl₃N₂O₂ 397.66 Antibacterial (synthesis focus; activity inferred)
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide 5-(4-ClPh), 3-CH₃, 1-benzenesulfonamide C₁₆H₁₄ClN₃O₂S 347.82 Anti-inflammatory, antitumor (COX-2 inhibition analog)
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate 4-(4-ClBz), 3-CH₃, 1-phenyl, 5-OBz-Cl C₂₄H₁₆Cl₂N₂O₃ 463.30 Antibacterial/biological activities

Key Observations :

  • Substitution at Position 1: The target compound and its sulfonamide analogue (Table 1, Row 4) differ in the substituent at position 1 (benzoic acid vs. Sulfonamide derivatives are often utilized in drug design for their enhanced bioavailability and enzyme-targeting capabilities .
  • Chlorophenyl vs.
  • Amino Group vs. Hydrazone: The dimethylhydrazone-substituted compound (Row 2) demonstrates significant antibacterial activity, suggesting that electron-withdrawing groups at position 4 may enhance bioactivity .

Key Observations :

  • Cyclization Methods : The dichlorophenyl-carboxylic acid derivative (Row 2) is synthesized via a hydrazine-diketone cyclization, a common route for pyrazole derivatives .
  • Hydrogen Bonding : Sulfonamide derivatives (Row 3) exhibit N–H⋯N and C–H⋯Cl interactions, which stabilize crystal packing and may influence solubility .

Key Observations :

  • Antibacterial vs.

Biological Activity

The compound 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid , with the CAS number 895032-59-4 , is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₇H₁₄ClN₃O₂
  • Molecular Weight : 327.77 g/mol
  • IUPAC Name : 4-[5-amino-4-(4-chlorophenyl)-3-methylpyrazol-1-yl]benzoic acid

Anticancer Activity

Recent studies have indicated that analogs of pyrazole compounds exhibit significant anticancer properties. For instance, a review highlighted various derivatives with IC50 values indicating their efficacy against different cancer cell lines:

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMCF-7 (breast cancer)5.85
Benzamide derivativeA549 (lung cancer)3.0
N-(3-chlorobenzoyl)-2-(2,4-dihydroxypyrimidine)A5491.26

The compound demonstrated a notable ability to inhibit cell proliferation in MCF-7 cells, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

The presence of the amino group and the pyrazole moiety in the compound suggests that it may have anti-inflammatory effects. Studies have shown that pyrazole derivatives can modulate inflammatory pathways, potentially reducing cytokine production and inflammatory markers.

Antimicrobial Activity

Research on related pyrazole derivatives has shown promising antimicrobial effects. For example, derivatives have been tested against various bacterial strains, demonstrating significant antibacterial activity:

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Derivative AStaphylococcus aureus32
Derivative BEscherichia coli64

These findings indicate that modifications to the pyrazole structure can enhance antimicrobial potency.

The biological activity of This compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.
  • Receptor Binding : The amino group can form hydrogen bonds with biological targets, while the chlorophenyl group may engage in hydrophobic interactions.
  • Cell Cycle Modulation : It may induce apoptosis in cancer cells by activating caspase pathways.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • A study involving a series of pyrazole compounds demonstrated significant growth inhibition in cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Q & A

Q. What are the common synthetic routes for synthesizing 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid?

The synthesis typically involves cyclization of substituted benzoic acid hydrazides using reagents like phosphorus oxychloride. For example, intermediates such as 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbonyl chloride are generated through formylation, oxidation, and acylation steps. These intermediates are then reacted with thiocyanate or hydrazine derivatives to form the pyrazole core . Key steps include:

  • Vilsmeier-Haack reaction for formylation of pyrazolone precursors .
  • Cyclization under reflux with toluene and catalytic acid (e.g., p-toluenesulfonic acid) to form the pyrazole ring .
  • Hydrolysis with KOH in methanol to yield the final benzoic acid derivative .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural elucidation relies on:

  • X-ray crystallography to determine bond lengths, angles, and intermolecular interactions (e.g., π-π stacking between pyrazole and chlorophenyl rings, hydrogen bonding) .
  • Spectroscopic techniques :
  • IR spectroscopy to identify carbonyl (C=O) and amine (N-H) groups .
  • NMR for aromatic proton environments and substituent positioning .

Advanced Research Questions

Q. What strategies optimize the yield of the pyrazole core during synthesis?

Yield optimization involves:

  • Solvent selection : Toluene or ethanol for cyclization, as they facilitate azeotropic removal of water .
  • Catalytic acid use : p-Toluenesulfonic acid improves cyclization efficiency .
  • Temperature control : Reflux conditions (100–120°C) enhance reaction rates while minimizing side products .
  • Purification : Slow evaporation of acetic acid solutions yields high-purity crystals for X-ray analysis .

Q. How do substituents on the pyrazole ring influence biological activity?

Structure-activity relationship (SAR) studies show:

  • Chlorophenyl groups enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Amino groups at position 5 improve hydrogen-bonding interactions with target enzymes (e.g., carbonic anhydrase) .
  • Methyl groups at position 3 reduce steric hindrance, allowing better binding to hydrophobic enzyme pockets . Example: Replacement of 4-chlorophenyl with 4-methoxyphenyl decreases antibacterial efficacy by 40% .

Q. What intermolecular interactions stabilize the crystal structure?

X-ray studies reveal:

  • Intramolecular O-H⋯O hydrogen bonds between carboxylic acid and pyrazole moieties .
  • π-π interactions between pyrazole and chlorophenyl rings (centroid distances: 3.835–3.859 Å) .
  • C-H⋯π contacts between methyl groups and aromatic rings, contributing to lattice stability .

Methodological Challenges and Data Analysis

Q. How can contradictory biological activity data be resolved?

Discrepancies may arise from:

  • Assay variability : Differences in bacterial strains or enzyme isoforms (e.g., hCA I vs. hCA II) .
  • Solubility issues : Poor aqueous solubility of chlorophenyl derivatives can lead to false negatives in in vitro assays . Mitigation strategies:
  • Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Include solubility enhancers (e.g., DMSO) at non-toxic concentrations .

Q. What advanced techniques are used to study its enzyme inhibition mechanisms?

  • Molecular docking : Predict binding poses with targets like carbonic anhydrase or bacterial gyrase .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
  • Kinetic assays : Measure IC50 values under varied pH/substrate conditions to identify competitive vs. non-competitive inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.